molecular formula C20H23N3O5 B3575226 1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE

Cat. No.: B3575226
M. Wt: 385.4 g/mol
InChI Key: GGSUINBFXDQGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyridine ring and a trimethoxybenzoyl group attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine-4-Carbonyl Intermediate: This step involves the acylation of pyridine with an appropriate acyl chloride or anhydride under basic conditions.

    Formation of the 3,4,5-Trimethoxybenzoyl Intermediate: This step involves the esterification or acylation of 3,4,5-trimethoxybenzoic acid with an appropriate reagent.

    Coupling Reaction: The final step involves the coupling of the pyridine-4-carbonyl intermediate with the 3,4,5-trimethoxybenzoyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired piperazine derivative.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

    1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERIDINE: Similar structure but with a piperidine core instead of piperazine.

    1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)MORPHOLINE: Similar structure but with a morpholine core instead of piperazine.

Uniqueness: 1-(PYRIDINE-4-CARBONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to its specific combination of functional groups and the presence of both pyridine and trimethoxybenzoyl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

pyridin-4-yl-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-12-15(13-17(27-2)18(16)28-3)20(25)23-10-8-22(9-11-23)19(24)14-4-6-21-7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUINBFXDQGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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